1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts significant electronegativity, which influences the compound’s reactivity and stability. This compound is of interest in medicinal chemistry, agrochemicals, and material sciences due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a catalyst.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)thiourea: Known for its gibberellin-like activity in plant growth regulation.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Uniqueness: 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1427024-30-3 |
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Molecular Formula |
C11H8F3N3O |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)7-2-1-3-8(4-7)17-5-9(10(15)18)16-6-17/h1-6H,(H2,15,18) |
InChI Key |
QKHXIGIZMASYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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